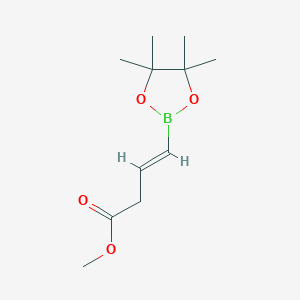
methyl (3E)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-1-propenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C11H19BO4 and a molecular weight of 226.08 g/mol . It is a clear, colorless to pale yellow liquid with a refractive index of 1.4450-1.4500 at 20°C . This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-acetoxy-1-propenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3-Acetoxy-1-propenylboronic acid pinacol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-1-propenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Boronic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-1-propenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing biomolecules for biological studies.
Medicine: It is explored for its potential in drug development, especially in the design of boron-based drugs.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Acetoxy-1-propenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of covalent bonds. This property makes it useful in the design of inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-1-propenylboronic acid: Similar structure but lacks the pinacol ester group.
1-Propenylboronic acid pinacol ester: Similar structure but lacks the acetoxy group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the propenyl and acetoxy groups.
Uniqueness
3-Acetoxy-1-propenylboronic acid pinacol ester is unique due to its combination of the acetoxy group, propenyl group, and pinacol ester. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C11H19BO4 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
methyl (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoate |
InChI |
InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6,8H,7H2,1-5H3/b8-6+ |
InChI Key |
KQTYMKCLFPMZFR-SOFGYWHQSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC(=O)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















